2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrimidine ring fused with a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethylpyrimidine-2-thiol with ethyl acetoacetate under basic conditions, followed by cyclization to form the pyrazolone ring . The reaction is typically carried out in ethanol with a base such as sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazolone ring to a pyrazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, pyrazolidine derivatives, and various substituted pyrimidine derivatives .
Scientific Research Applications
2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethylpyrimidine: A precursor in the synthesis of various heterocyclic compounds.
4,6-dimethylpyrimidine-2-thiol: Used in the synthesis of pyrazolone derivatives.
1,4-diphenyl-1H-imidazole-2-amine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific combination of a pyrimidine and pyrazolone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N4O |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H16N4O/c1-5-10-9(4)15-16(11(10)17)12-13-7(2)6-8(3)14-12/h6,10H,5H2,1-4H3 |
InChI Key |
UIHHDMDYUYLVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=NN(C1=O)C2=NC(=CC(=N2)C)C)C |
Origin of Product |
United States |
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